molecular formula C10H14N2O2 B13019093 Methyl 6-(dimethylamino)-2-methylnicotinate

Methyl 6-(dimethylamino)-2-methylnicotinate

Cat. No.: B13019093
M. Wt: 194.23 g/mol
InChI Key: ZKVJGWQBEAUKHV-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a dimethylamino group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dimethylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce waste and improve efficiency, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(dimethylamino)-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(dimethylamino)-2-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(dimethylamino)-2-methylnicotinate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nicotinate backbone with a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(dimethylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-8(10(13)14-4)5-6-9(11-7)12(2)3/h5-6H,1-4H3

InChI Key

ZKVJGWQBEAUKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C(=O)OC

Origin of Product

United States

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